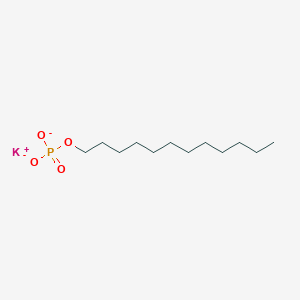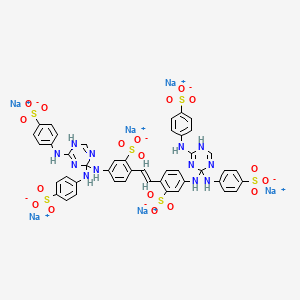![molecular formula C22H19F4N3O3 B12714638 1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-13-2](/img/structure/B12714638.png)
1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、キノロン系化学物質に属する複雑な有機化合物です。この化合物は、ジフルオロフェニル基、ジフルオロ基、ピロリジニル基など、さまざまな官能基で置換されたキノリンコア構造が特徴です。これらの置換基の存在により、この化合物に独特な化学的および生物学的特性が与えられ、さまざまな科学研究分野において注目されています。
準備方法
合成経路と反応条件
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸の合成には、通常、複数段階の有機反応が関与します。一般的な合成経路には、次の手順が含まれます。
キノリンコアの形成: キノリンコアは、酸化剤の存在下でアニリン、グリセロール、硫酸を縮合させるSkraup合成によって合成することができます。
ジフルオロフェニル基とジフルオロ基の導入: ジフルオロフェニル基とジフルオロ基は、適切なフッ素化剤を用いて、求電子置換反応によって導入することができます。
ピロリジニル基の付加: ピロリジニル基は、適切なピロリジン誘導体がキノリンコアと反応する求核置換反応によって付加することができます。
最終的な官能基化:
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、反応効率と収率を向上させるための触媒の使用が含まれます。
化学反応の分析
反応の種類
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、次の反応など、さまざまな化学反応を起こします。
酸化: この化合物は、酸化反応によってキノリンN-オキシドを形成することができます。
還元: 還元反応によって、キノリンコアをジヒドロキノリン誘導体に変換することができます。
置換: 求電子置換反応と求核置換反応によって、キノリンコアに官能基を導入または置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化剤(例:N-ブロモスクシンイミド)や求核剤(例:アミン)などの試薬が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換キノリン誘導体があり、これらは特定の用途に合わせてさらに官能基化することができます。
科学研究における用途
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子と相互作用する能力により、抗菌剤や抗癌剤としての可能性が調査されています。
医学: 細菌感染症や特定の種類の癌の治療における潜在的な治療効果について、研究が進められています。
産業: 特定の化学的特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸の作用機序には、酵素やDNAなどの分子標的との相互作用が関与します。この化合物は、活性部位に結合することで特定の酵素の活性を阻害し、それらの触媒機能を阻害することができます。さらに、DNAにインターカレーションして複製と転写プロセスを阻害することができます。これは、その抗菌作用と抗癌作用において特に重要です。
類似化合物の比較
類似化合物
シプロフロキサシン: 広域スペクトル抗菌作用を持つ別のキノロン誘導体。
レボフロキサシン: さまざまな細菌感染症の治療に用いられるフルオロキノロン。
モキシフロキサシン: グラム陽性菌に対する活性が強化された第4世代フルオロキノロン。
独自性
1-(2,4-ジフルオロフェニル)-6,8-ジフルオロ-1,4-ジヒドロ-7-(3-((メチルアミノ)メチル)-1-ピロリジニル)-4-オキソ-3-キノリンカルボン酸は、その特定の置換パターンにより、独特な化学的および生物学的特性が与えられている点でユニークです。複数のフッ素原子の存在により、その親油性と代謝安定性が向上し、さらなる研究開発に適した化合物となっています。
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone derivative with broad-spectrum antimicrobial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
特性
CAS番号 |
182869-13-2 |
|---|---|
分子式 |
C22H19F4N3O3 |
分子量 |
449.4 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-6,8-difluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H19F4N3O3/c1-27-8-11-4-5-28(9-11)20-16(25)7-13-19(18(20)26)29(10-14(21(13)30)22(31)32)17-3-2-12(23)6-15(17)24/h2-3,6-7,10-11,27H,4-5,8-9H2,1H3,(H,31,32) |
InChIキー |
UIFMSMUUUBZDDX-UHFFFAOYSA-N |
正規SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
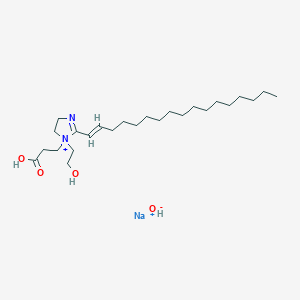
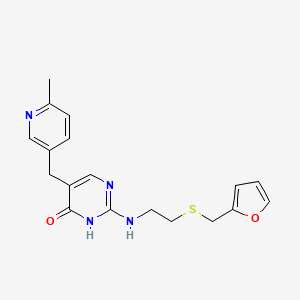
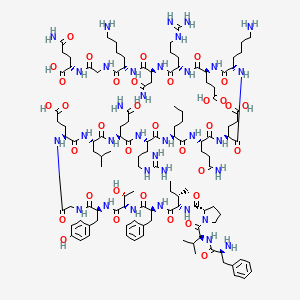
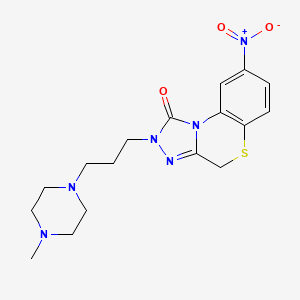
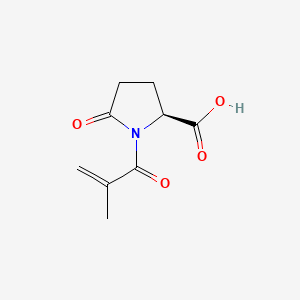
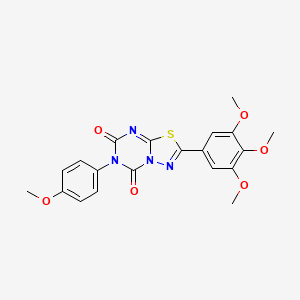
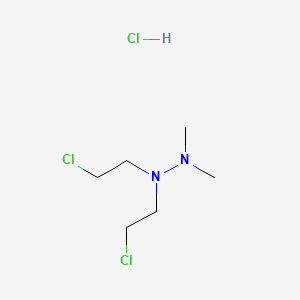
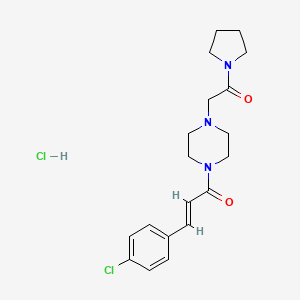


![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
